Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13748315
InChI: InChI=1S/C14H12FNO3/c15-13-8-11(7-6-10(13)9-17)16-14(18)19-12-4-2-1-3-5-12/h1-8,17H,9H2,(H,16,18)
SMILES: C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)CO)F
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC13748315

Molecular Formula: C14H12FNO3

Molecular Weight: 261.25 g/mol

* For research use only. Not for human or veterinary use.

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate -

Specification

Molecular Formula C14H12FNO3
Molecular Weight 261.25 g/mol
IUPAC Name phenyl N-[3-fluoro-4-(hydroxymethyl)phenyl]carbamate
Standard InChI InChI=1S/C14H12FNO3/c15-13-8-11(7-6-10(13)9-17)16-14(18)19-12-4-2-1-3-5-12/h1-8,17H,9H2,(H,16,18)
Standard InChI Key PRQOVURDJJEVDG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)CO)F
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)CO)F

Introduction

Structural and Molecular Characteristics

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate belongs to the carbamate class, featuring a phenyl core modified at the 3- and 4-positions with fluorine and hydroxymethyl groups, respectively. The carbamate functional group (NHCOO-\text{NHCOO}-) bridges the substituted phenyl ring to another phenyl group, creating a planar structure conducive to intermolecular interactions.

Molecular Properties

Key molecular parameters are summarized below:

PropertyValue
CAS Number1402585-33-4
Molecular FormulaC14H12FNO3\text{C}_{14}\text{H}_{12}\text{FNO}_3
Molecular Weight261.25 g/mol
IUPAC NamePhenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate

The fluorine atom enhances electronegativity and lipophilicity, while the hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) contributes to hydrogen-bonding capabilities . These features influence solubility, metabolic stability, and binding affinity to biological targets.

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is typically synthesized via the reaction of phenolic derivatives with isocyanates. For example, phenyl isocyanate reacts with 3-fluoro-4-(hydroxymethyl)phenol under controlled conditions. A base such as triethylamine is often employed to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the isocyanate carbon .

Optimization Parameters:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Time: 12–24 hours for complete conversion .

Case Study: Synthesis of Analogous Carbamates

A related compound, phenyl tert-butylcarbamate (2c), was synthesized by reacting tert-butylamine with phenyl chloroformate. 1H^1\text{H} NMR analysis confirmed the structure with a singlet at δ\delta1.29 ppm for the tert-butyl group and aromatic protons between δ\delta7.07–7.37 ppm . This methodology can be adapted for the target compound by substituting the amine component.

Challenges in Synthesis

The hydroxymethyl group introduces steric hindrance, necessitating precise stoichiometry to avoid oligomerization. Additionally, the fluorine atom’s electron-withdrawing effect may slow reaction rates, requiring elevated temperatures in some cases .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H} NMR data for phenyl carbamates typically show:

  • A broad singlet at δ\delta5.33 ppm for the carbamate NH proton.

  • Aromatic protons in the δ\delta7.15–7.38 ppm range .

  • A doublet at δ\delta4.41 ppm (J=5.8J = 5.8 Hz) for the hydroxymethyl CH2-\text{CH}_2- group.

13C^{13}\text{C} NMR reveals carbonyl carbons at δ\delta154–159 ppm and fluorinated aromatic carbons at δ\delta159.35 ppm (J=245.5J = 245.5 Hz) .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of the compound’s sodium adduct ([M+Na]+[\text{M} + \text{Na}]^+) confirms the molecular weight with an exact mass of 284.0803 Da.

Stability and Reactivity

Thermal and Chemical Stability

Phenyl carbamates demonstrate remarkable stability under basic conditions. For instance, N,NN,N-disubstituted phenylcarbamates remain intact even in concentrated sodium hydroxide at 80°C . This stability is attributed to resonance stabilization of the carbamate group and the electron-withdrawing fluorine atom.

Reactivity with Amines

The compound reacts selectively with primary amines to form unsymmetrical ureas. For example, benzylamine reacts with the carbamate to yield phenyl (2-(3-benzylureido)ethyl)(ethyl)carbamate (3ke), confirmed by 1H^1\text{H} NMR and HRMS .

Applications in Scientific Research

Medicinal Chemistry

The hydroxymethyl group enhances hydrogen bonding with enzyme active sites, making the compound a candidate for protease inhibitors. Fluorine’s role in improving blood-brain barrier permeability suggests potential in neuropharmacology .

Materials Science

Carbamates serve as protective groups in polymer synthesis. The compound’s stability under acidic conditions enables its use in photoresist formulations .

Comparative Analysis with Analogous Compounds

CompoundMolecular WeightKey FeatureApplication
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate261.25Hydroxymethyl groupDrug discovery
Benzyl 3-fluoro-4-morpholinylphenylcarbamate330.35Morpholine ringAntibacterial agents
tert-Butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate241.25tert-Butyl groupProdrug design

The target compound’s hydroxymethyl group offers superior hydrogen-bonding capacity compared to morpholine or tert-butyl derivatives, favoring interactions with polar biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator